Phosphonic dichloride, (ethoxymethyl)-

Description

Phosphonic dichlorides (general formula RPOCl₂) are highly reactive organophosphorus compounds widely used as intermediates in organic synthesis, polymer chemistry, and materials science.

Properties

CAS No. |

38075-12-6 |

|---|---|

Molecular Formula |

C3H7Cl2O2P |

Molecular Weight |

176.96 g/mol |

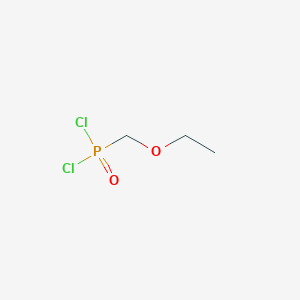

IUPAC Name |

1-(dichlorophosphorylmethoxy)ethane |

InChI |

InChI=1S/C3H7Cl2O2P/c1-2-7-3-8(4,5)6/h2-3H2,1H3 |

InChI Key |

XIAHNQVNTMKKLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOCP(=O)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonic dichlorides vary significantly in physical properties, reactivity, and applications depending on their substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Properties

Key Research Findings

Hydrolysis Rates : Alkylphosphonic dichlorides hydrolyze faster than aryl derivatives due to weaker steric hindrance. The ethoxymethyl group may moderate hydrolysis rates compared to methyl or ethyl analogs due to the electron-withdrawing effect of the ether oxygen .

NMR Characterization : ³¹P NMR chemical shifts for phosphonic dichlorides are highly substituent-dependent. For example, methyl derivatives exhibit shifts near 20–25 ppm, while phenyl derivatives appear upfield (~15 ppm) .

Metal Ion Adsorption : Phosphonic dichloride-functionalized bacterial cellulose shows superior metal ion uptake (e.g., Cu²⁺, Pb²⁺) compared to unmodified cellulose, attributed to the C-O-P linkage .

Q & A

Q. What are the optimal reaction conditions for synthesizing polymers using phosphonic dichlorides?

Phosphonic dichlorides are widely used in polycondensation reactions to synthesize polymers with phosphorus in the main chain. Key parameters include:

- Temperature : Lower temperatures (e.g., 20°C) minimize side reactions like hydrolysis, improving polymer yield and inherent viscosity. For example, yields drop significantly above 20°C due to dichloride hydrolysis .

- Molar ratio : Excess phosphonic dichloride (e.g., 2:1 molar ratio to diols) enhances reactivity and polymer chain growth .

- Solvent system : Anhydrous conditions (e.g., dimethylformamide) are critical to prevent hydrolysis, which can lead to 0% polymer yield .

Q. How does reagent stoichiometry affect polymer yield and viscosity?

A 2:1 molar ratio of phosphonic dichloride to bisphenol A (BA) maximizes yield (up to 80%) and inherent viscosity (η ≈ 0.6 dL/g) by ensuring sufficient dichloride availability for polycondensation. Excess BA reduces reactivity due to incomplete sodium salt dissolution, while excess dichloride accelerates side reactions .

Q. What analytical methods are used to characterize phosphonic dichloride derivatives?

- FT-IR spectroscopy : Identifies P=O stretching (1250–1300 cm⁻¹) and P-Cl bonds (500–600 cm⁻¹) in crosslinked hydrogels .

- Inherent viscosity measurements : Assess polymer molecular weight via Ubbelohde viscometers in solvents like tetrahydrofuran .

- LogP and PSA values : Predict hydrophobicity (LogP ≈ 1.8) and polar surface area (PSA ≈ 29.5 Ų) for solubility optimization .

Advanced Research Questions

Q. How can contradictory data on temperature effects be resolved in phosphonic dichloride reactivity?

Conflicting reports (e.g., Prot [30] vs. Iliescu [34]) on temperature-dependent yields may arise from differences in:

- Reagent purity : Hydrolysis-prone impurities reduce effective dichloride concentration.

- Reaction setup : Vapor-liquid interfacial polycondensation (used by Iliescu) minimizes solvent interactions compared to bulk-phase methods .

- Side reaction mitigation : Systematic studies using second-order rotatable experimental designs can isolate temperature effects from variables like base concentration .

Q. What strategies mitigate hydrolysis during phosphonic dichloride synthesis?

- Catalytic additives : Triphenyl phosphine (0.5–1.0 wt%) accelerates dehydrohalogenation while suppressing hydrolysis in unsaturated dichloride synthesis .

- Distillative removal : Continuous distillation of products (e.g., vinylphosphonic dichloride) prevents water accumulation during thermal reactions .

- Low-temperature protocols : Reactions at ≤20°C reduce hydrolysis rates by 3–5× compared to room temperature .

Q. How to design experiments for optimizing crosslinking in phosphonic dichloride-based hydrogels?

- Crosslinker ratios : Vary phosphonic dichloride-to-PVA ratios (e.g., 1:6 mmol) to balance mechanical strength and biodegradability .

- Epichlorohydrin co-crosslinking : Enhances hydrogel stability by linking chondroitin sulfate and PVA networks .

- Water absorption assays : Measure equilibrium swelling ratios in phosphate buffers to assess crosslink density .

Q. What is the role of phosphonic dichlorides in synthesizing unsaturated derivatives?

Unsaturated phosphonic dichlorides (e.g., vinyl derivatives) are synthesized via:

- Thermal dehydrohalogenation : Heating halogeno-alkane dichlorides (e.g., β-chloroethane derivatives) at 200°C with triphenyl phosphine catalysts .

- Distillative purification : Ensures >98% purity by removing HCl byproducts .

- Applications : Serve as precursors for flame-retardant polymers or bioactive phosphonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.